N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a phenyl ring, and a hydroxyoxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide typically involves the reaction of 3-hydroxyoxolan-3-ylmethylamine with 2-phenylethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethylbenzene-1-sulfonamide
- N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyoxolan moiety and the phenyl ring allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethane-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Sulfonamides are known for their broad-spectrum antibacterial properties, and this specific compound may exhibit unique biological activities due to its structural characteristics. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N1O4S with a molecular weight of 271.33 g/mol. The structure features a sulfonamide group, which is critical for its biological activity, and a phenylethanesulfonamide backbone that may enhance its pharmacological properties.
Antimicrobial Activity
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folate synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is essential for synthesizing folate in bacteria. This inhibition leads to decreased production of nucleic acids and ultimately hampers bacterial growth and reproduction .
Table 1: Antimicrobial Activity of Sulfonamides
Compound Name | Mechanism of Action | Target Enzyme | Effectiveness (IC50) |
---|---|---|---|
This compound | Inhibition of folate synthesis | Dihydropteroate synthase | TBD |
Sulfanilamide | Inhibition of folate synthesis | Dihydropteroate synthase | 0.5 mM |
Trimethoprim | Inhibition of dihydrofolate reductase | Dihydrofolate reductase | 0.01 mM |
Anti-inflammatory Activity
Recent studies have indicated that certain sulfonamide derivatives possess anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown promising results in reducing inflammation in vitro . This could be attributed to their ability to inhibit the production of pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects
In a study evaluating various sulfonamide derivatives, it was found that certain compounds exhibited significant anti-inflammatory activity with IC50 values ranging from 110 to 157 μg/mL compared to diclofenac . This suggests that this compound may also have potential as an anti-inflammatory agent.
The primary mechanism through which this compound exerts its biological effects involves:
- Folate Synthesis Inhibition : By mimicking p-amino benzoic acid (PABA), sulfonamides inhibit bacterial enzymes involved in folate synthesis.
- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting the expression of cyclooxygenase enzymes or by reducing cytokine production.
Safety and Toxicity
While sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions and gastrointestinal disturbances . The safety profile of this compound needs further investigation through clinical trials to establish its therapeutic index.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c15-13(7-8-18-11-13)10-14-19(16,17)9-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUPQZHDJZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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